
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan, also known as FDWL, is a peptide that has been studied for its potential use in scientific research. It is a synthetic peptide that is composed of two amino acids, leucine and tryptophan, and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, its anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan has been shown to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi, as well as anti-inflammatory and antioxidant properties. Additionally, it has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan in lab experiments is its potential use as a new antibiotic. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one limitation of using N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan is its cost and availability, as it is a synthetic peptide that requires specialized equipment and expertise to synthesize.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan. One potential direction is the development of new antibiotics based on its antimicrobial activity. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases. Furthermore, the development of new synthesis methods and purification techniques may make N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan more readily available for use in lab experiments.
Synthesemethoden
The synthesis of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan involves the use of solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
158114-64-8 |
|---|---|
Produktname |
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan |
Molekularformel |
C22H23N3O5 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(2S)-2-[[(E)-2-(furan-2-carbonylamino)-4-methylpent-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c1-13(2)10-17(24-21(27)19-8-5-9-30-19)20(26)25-18(22(28)29)11-14-12-23-16-7-4-3-6-15(14)16/h3-10,12-13,18,23H,11H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)/b17-10+/t18-/m0/s1 |
InChI-Schlüssel |
XYASBZZQARZCQJ-LTXFRBGYSA-N |
Isomerische SMILES |
CC(C)/C=C(\C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)/NC(=O)C3=CC=CO3 |
SMILES |
CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3 |
Synonyme |
Fur-Leu-Trp N-(2-furoyl)-(Z)-alpha,beta-didehydroLeu-L-Trp N-(2-furoyl)-alpha,beta-didehydroleucyl-tryptophan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



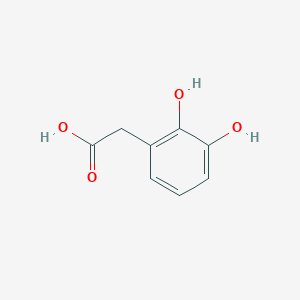
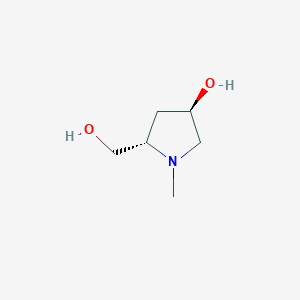
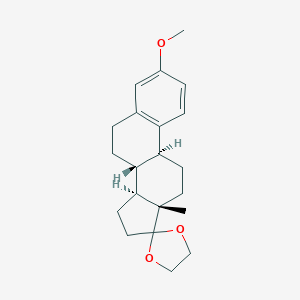
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
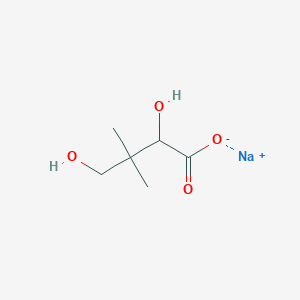
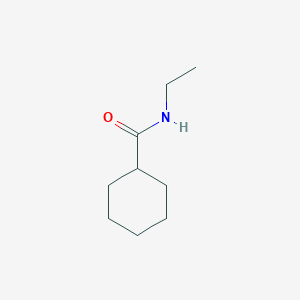

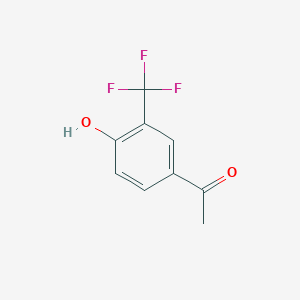
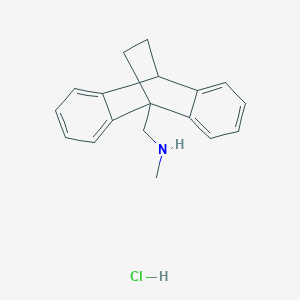
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)


![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)
